2-Bromo-4,6-difluoronitrobenzene

Physicochemical characterization Polymorph screening Process chemistry

Researchers requiring fluorinated nitrobenzene building blocks often encounter inconsistent purity and unpredictable coupling reactivity. 2-Bromo-4,6-difluoronitrobenzene directly addresses these challenges: • 98% HPLC purity reduces side-product formation in multi-step syntheses; • ortho-Bromide handle enables efficient Suzuki-Miyaura coupling under mild conditions; • 4,6-Difluoro pattern provides metabolic stability for drug candidates and matches privileged agrochemical scaffolds. Supplied as a crystalline solid (mp 51-53°C) with full analytical characterization, supporting reliable scale-up from gram to kilogram quantities.

Molecular Formula C6H2BrF2NO2
Molecular Weight 237.99 g/mol
CAS No. 884494-38-6
Cat. No. B1371604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-difluoronitrobenzene
CAS884494-38-6
Molecular FormulaC6H2BrF2NO2
Molecular Weight237.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)[N+](=O)[O-])Br)F
InChIInChI=1S/C6H2BrF2NO2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H
InChIKeyXIDAMEPMZLNCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,6-difluoronitrobenzene (CAS 884494-38-6): Product-Identification and Core Physicochemical Baseline


2-Bromo-4,6-difluoronitrobenzene (CAS 884494-38-6; molecular formula C₆H₂BrF₂NO₂; MW 237.99) is a crystalline aromatic nitro compound substituted with bromine at the 2-position and fluorine atoms at the 4- and 6-positions . It is classified as a halogenated nitrobenzene building block and is commercially supplied at ≥98% purity (HPLC) . The compound exhibits a melting point of 51–53 °C, a predicted boiling point of 226.9 ± 35.0 °C, and a predicted density of 1.890 ± 0.06 g/cm³ .

1
Halogenated nitrobenzene building block workflow
2
Ortho-bromo substitution for cross-coupling research
3
4,6-difluoro pattern for metabolically stable biaryl design
Commercially supplied at ≥98% purity (HPLC); melting point 51–53 °C supports melt-based processing studies.

Why 2-Bromo-4,6-difluoronitrobenzene Cannot Simply Be Interchanged with Other Halogenated Nitrobenzene Analogs


2-Bromo-4,6-difluoronitrobenzene occupies a specific structural niche: the ortho-bromo substituent is activated for palladium-catalyzed cross-coupling, while the two electron-withdrawing fluorine atoms modulate ring electronics and provide metabolic stability in downstream bioactive molecules [1]. Substituting a positional isomer such as 2-bromo-1,3-difluoro-5-nitrobenzene (CAS 886762-62-5) alters physical form (melting point 80–82 °C vs 51–53 °C) and may affect solubility and handling during synthesis [2]. Replacing bromine with chlorine (2-chloro-4,6-difluoronitrobenzene) dramatically reduces oxidative-addition reactivity in Suzuki–Miyaura couplings, potentially compromising yield and selectivity [3]. These differences mean that in-class compounds are not drop-in replacements.

Positional isomer 2-Bromo-1,3-difluoro-5-nitrobenzene may shift physical form and solubility profile, altering handling and crystallization outcomes.
Chloro analog 2-Chloro-4,6-difluoronitrobenzene may reduce oxidative-addition reactivity in Suzuki–Miyaura couplings, potentially compromising yield and selectivity.
Class mismatch In-class halogenated nitrobenzenes are not drop-in replacements; ortho-bromo reactivity and difluoro electronic modulation require specific validation.

Quantitative Evidence Guide: 2-Bromo-4,6-difluoronitrobenzene vs Closest Analogs


Melting Point Differentiation: 2-Bromo-4,6-difluoronitrobenzene vs Positional Isomer 2-Bromo-1,3-difluoro-5-nitrobenzene

The target compound exhibits a melting point of 51–53 °C, whereas the positional isomer 2-bromo-1,3-difluoro-5-nitrobenzene (CAS 886762-62-5) melts at 80–82 °C [1]. This ~29 °C difference reflects distinct crystal packing energies and can be exploited for purification by crystallization or for polymorph discrimination in solid-form screening [1].

Melting Point Differentiation
Head-to-head
51–53 °C vs 80–82 °C (positional isomer)
Supports purification by crystallization; reported ~29 °C difference reflects distinct crystal packing.
Vendor COA data at 20 °C; may support melt-processing workflow selection.
Physicochemical characterization Polymorph screening Process chemistry

Synthetic Yield: One-Step Nitration of 1-Bromo-3,5-difluorobenzene Affords 2-Bromo-4,6-difluoronitrobenzene in ~91% Yield

The compound is prepared by direct nitration of 1-bromo-3,5-difluorobenzene using HNO₃/H₂SO₄, achieving an isolated yield of approximately 91% . In contrast, syntheses of related chloro-difluoronitrobenzene isomers via Halex (halogen exchange) routes typically require high temperatures (150–250 °C) and extended reaction times, with yields often limited to 60–75% [1][2]. The high-yield, mild-condition nitration route provides a cost and efficiency advantage for procurement and in-house synthesis.

Synthetic Yield
Cross-study
~91% isolated yield (nitration route)
Supports process-efficiency review; reported yield advantage over Halex routes for chloro analogs (60–75%).
Yield comparison is cross-study; direct head-to-head validation not reported.
Process optimization Green chemistry Scale-up synthesis

Commercial Purity Grade: 2-Bromo-4,6-difluoronitrobenzene Consistently Offered at 98% (HPLC) vs 95% for the Positional Isomer

Multiple reputable suppliers (AKSci, Apollo Scientific, Alfa Chemistry, Capot Chemical) list the target compound with a minimum purity specification of 98% by HPLC . By comparison, the positional isomer 2-bromo-1,3-difluoro-5-nitrobenzene is frequently offered at 95% purity (e.g., Delta-B, AKSci) [1]. The 3-percentage-point purity advantage reduces the burden of additional purification before use in sensitive catalytic reactions.

Commercial Purity Grade
Head-to-head
98% (HPLC) vs 95% for positional isomer
3-percentage-point difference may reduce pre-reaction purification burden.
Specification review; purity basis is vendor COA HPLC.
Quality assurance Analytical chemistry Procurement specification

Cross-Coupling Reactivity: Aryl Bromide in 2-Bromo-4,6-difluoronitrobenzene Outperforms Aryl Chloride Analogs in Suzuki–Miyaura Oxidative Addition

In palladium-catalyzed Suzuki–Miyaura cross-coupling, the oxidative addition step follows the well-established reactivity order Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl [1]. Aryl bromides such as 2-bromo-4,6-difluoronitrobenzene react significantly faster than their chloro counterparts under identical conditions. For example, in the coupling of 2-bromo-4,6-difluoronitrobenzene with phenylboronic acid, a yield of 42% was reported after column chromatography . While this single yield is modest, it demonstrates that the bromide participates in productive cross-coupling; the analogous chloro compound would require more forcing conditions (higher temperature, specialized ligands) to achieve comparable conversion, increasing the risk of side reactions.

Cross-Coupling Reactivity
Class-level
Ar–Br >> Ar–Cl oxidative addition; reported Suzuki yield 42%
Aryl bromide may enable milder coupling conditions vs chloro analog; supports throughput screening context.
Single-example yield; substrate-dependent reactivity review recommended.
Suzuki–Miyaura coupling Palladium catalysis Medicinal chemistry

High-Impact Application Scenarios Where 2-Bromo-4,6-difluoronitrobenzene Delivers Differentiated Value


Medicinal Chemistry: Synthesis of Fluorinated Biaryl Pharmacophores via Suzuki–Miyaura Coupling

The aryl bromide handle of 2-bromo-4,6-difluoronitrobenzene enables efficient Suzuki–Miyaura coupling to generate fluorinated biaryl intermediates for kinase inhibitors, GPCR modulators, and other drug candidates. The 98% commercial purity reduces side-product formation, while the bromide reactivity (vs chloride) allows coupling under milder conditions, preserving sensitive functional groups [1].

Agrochemical Discovery: Building Block for Fluorinated Herbicides and Insecticides

The 4,6-difluoro substitution pattern is a privileged motif in agrochemicals (e.g., diflufenican analogs). 2-Bromo-4,6-difluoronitrobenzene provides a direct entry into this scaffold, and its synthesis in ~91% yield from inexpensive 1-bromo-3,5-difluorobenzene supports cost-effective scale-up from gram to kilogram quantities .

Materials Science: Precursor for Fluorinated Liquid-Crystal and OLED Intermediates

Fluorinated nitrobenzenes are key intermediates in the synthesis of liquid-crystal monomers and electron-transport materials for OLEDs. The lower melting point (51–53 °C) of 2-bromo-4,6-difluoronitrobenzene, compared to its isomer (80–82 °C), facilitates melt-processing and purification in continuous-flow manufacturing setups [2].

Analytical Reference Standard: Distinct Physicochemical Signature for Method Development

The well-defined melting point (51–53 °C), high HPLC purity (98%), and available ¹H NMR (400 MHz, DMSO-d₆) and FT-IR spectral data make 2-bromo-4,6-difluoronitrobenzene an attractive reference standard for HPLC method calibration, GC-MS library building, and solid-form identification in quality-control laboratories .

Application
Selection Property
Validation Focus
Fluorinated biaryl pharmacophore synthesis
Ortho-bromo Suzuki–Miyaura reactivity; 98% purity
Coupling efficiency and side-product profile under mild conditions
Agrochemical building block scale-up
~91% nitration yield; difluoro scaffold entry
Cost-effective scale-up; raw-material efficiency
Liquid-crystal and OLED intermediate research
Lower melting point (51–53 °C) vs isomer
Melt-processing and continuous-flow purification studies
Analytical reference standard development
Defined melting point; HPLC purity; spectral data availability
Method calibration and solid-form identification

Technical Documentation Hub

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